REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:5]=1[C:6](O)=O)([O-])=O.[CH2:14]([N:17]1[C:24]([NH2:25])=[C:23]([N:26]=O)[C:21](=[O:22])[N:20]([CH2:28][CH2:29][CH3:30])[C:18]1=[O:19])[CH2:15][CH3:16].C(N=C=NC(C)C)(C)C>CO>[CH2:28]([N:20]1[C:21](=[O:22])[C:23]2[NH:26][C:6]([C:5]3[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:4]=3[NH2:1])=[N:25][C:24]=2[N:17]([CH2:14][CH2:15][CH3:16])[C:18]1=[O:19])[CH2:29][CH3:30]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(=O)N(C(=O)C(=C1N)N=O)CCC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C1=C(C=C(C=C1)Cl)N)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |